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Introduction

Mutations in the Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1)
gene are implicated in a spectrum of rare hereditary disorders, primarily Primary Hypertrophic
Osteoarthropathy (PHO) and Chronic Enteropathy Associated with SLCO2A1 (CEAS). This
technical guide provides an in-depth overview of the genetic basis, pathophysiology, clinical
manifestations, and diagnostic approaches related to SLCO2A1 mutations. The information is
tailored for researchers, scientists, and professionals involved in drug development, with a
focus on quantitative data, detailed experimental methodologies, and visualization of key
pathways.

The SLCO2A1 gene encodes the prostaglandin transporter (PGT), a crucial protein
responsible for the uptake and clearance of prostaglandins, most notably prostaglandin E2
(PGE2). Loss-of-function mutations in SLCO2AL1 disrupt this transport mechanism, leading to
elevated systemic levels of PGE2 and the subsequent development of disease phenotypes.[1]

[2]

Associated Diseases
Primary Hypertrophic Osteoarthropathy (PHO)

Also known as pachydermoperiostosis, PHO is a rare genetic disorder characterized by a
clinical triad of:[1]
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« Digital clubbing: A bulbous enlargement of the fingertips and toes.
e Pachydermia: Thickening of the skin, particularly on the face and scalp.
o Periostosis: Proliferation of new bone tissue on the periosteum of long bones.

PHO can be classified into autosomal recessive and autosomal dominant forms, with mutations
in SLCO2A1 being a primary cause.[2]

Chronic Enteropathy Associated with SLCO2A1 (CEAS)

Initially described as chronic nonspecific multiple ulcers of the small intestine, CEAS is an
autosomal recessive disorder characterized by:[3][4]

o Multiple, shallow, circumferential or oblique ulcers in the small intestine.[4]
o Chronic gastrointestinal bleeding and protein loss.[3]
e Resultant iron deficiency anemia and hypoproteinemia.[4]

Patients with CEAS may also present with extraintestinal manifestations that overlap with PHO,
such as digital clubbing.[4]

Quantitative Data on SLCO2A1 Mutations and
Associated Diseases

The following tables summarize key quantitative data from various studies on PHO and CEAS
related to SLCO2A1 mutations.

Table 1: Prevalence and Spectrum of SLCO2A1 Mutations
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. Key Findings
. . Associated .
Population Mutation Type . and Mutation Reference
Disease .
Frequencies
11 different
recessive
mutations
) ) identified in 46
Splice-site, ]
) patients. The
Frameshift,
Japanese CEAS €.940+1G>A [5]
Nonsense, . .
) splice-site
Missense .
mutation was the
most frequent
(54% of mutant
alleles).
Two pathogenic
variants
(c.940+1G>A
Splicing site, and p.R603X)
Korean CEAS ) o [6]
Nonsense identified in 14 of
46 patients with
chronic intestinal
ulcers.
Missense, ]
29 mutations
Nonsense, ,
) ) found in 23
Chinese Deletion, PHOAR2 ) ] [7]
) patients, with 22
Frameshift, )
. ) being novel.
Splicing site
Asian (review) Various PHOAR2 and/or Review of 232 [31[8]

CEAS

cases (86.6%
Asian) identified
109 different
variants. The two
most common
were
€.940+1G>A and
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€.1807C>T.
Variants in intron
7, and exons 12
and 13 were
significantly
associated with
CEAS.

Mutations are

less frequently
reported. The

) _ PHOAR?2 and/or
Non-Asian Various €.940+1G>A [5]
CEAS o
mutation is rare
in Caucasian

populations.

Table 2: Patient Demographics and Clinical Characteristics
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Disease Parameter Value Reference
PHO Male to Female Ratio 9:1 [9]
Bimodal: first year of
Age of Onset life and puberty [9]
(around age 15)
CEAS (Japanese ] 1:2.5 (13 men, 33
Male to Female Ratio [5]
cohort) women)
) 16.5 years (range: 1-
Median Age at Onset [5]
69 years)
Parental 28% (13 of 46 5]
Consanguinity patients)
) 1:6 (12 of 14 patients
CEAS (Korean cohort) Male to Female Ratio [6]
were female)
Median Age at
_ _ 44.5 years [6]
Diagnosis
CEAS (Chinese ] 1.4:1 (7 male, 5
Male to Female Ratio [10]
cohort) female)
Median Age at
19 years [10]

Symptom Onset

Table 3: Urinary Prostaglandin Metabolite Levels
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Mean/Me
dian
Level
. Control/U
. Patient (ng/mmol Referenc
Analyte Disease . naffected p-value
Group creatinine e
Level
or uglg
creatinine
)
46 + 47
PHO 242 + 147 ng/mmol
11 affected o
PGE2 (SsLcozar ng/mmol creatinine <0.001 [11]
o individuals o
-deficient) creatinine (healthy
relatives)
18+12
PHO 75+ 29 ng/mmol
11 affected o
PGE-M (SLCo2AT = ng/mmol creatinine <0.001 [11]
o individuals o
-deficient) creatinine (healthy
relatives)
Significantl
higher
CEAS _ Y
PGE-M 18 patients  than - 0.00013 [12]
(CNSUV)
unaffected
individuals
Median:
27.9 pg/
Median: ug 9
_ creatinine
PGE-MUM  CEAS 20 patients  102.7 pg/g < 0.0001 [13]
o (Crohn's
creatinine i
disease
patients)

Signaling Pathways

Mutations in SLCO2AL1 lead to a failure of the prostaglandin transporter (PGT) to internalize

and clear extracellular prostaglandin E2 (PGE2). The resulting elevated levels of PGE2 lead to
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overstimulation of its cognate G-protein coupled receptors (EP1, EP2, EP3, and EP4),

triggering downstream signaling cascades that contribute to the pathophysiology of PHO and
CEAS.

Prostaglandin E2 (PGE2) Signaling Pathway

The following diagram illustrates the major signaling pathways activated by PGE2 binding to its
receptors.
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Patient with Suspected PHO or CEAS
(e.g., digital clubbing, chronic anemia)

Clinical Evaluation
- Physical Examination
- Family History

Imaging Studies Laboratory Tests
- X-ray of long bones (for periostosis) - Complete Blood Count (anemia)
- Endoscopy/Capsule Endoscopy (for intestinal ulcers) - Serum Albumin (hypoproteinemia)

If featres are suggestive If anemia/hypoproteinemia is unexplained

[ Measure Urinary PGE2/PGE-M Levels ]

SLCO2A1 Gene Sequencing
(Sanger or WES)

If pathogenic mutation is found

Definitive Diagnosis of PHO and/or CEAS

Management and Treatment

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178179#genetic-mutations-in-slco2al-and-
associated-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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